Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate is a complex organic compound that features a benzoate ester linked to a pyridazinyl-pyridinyl moiety through a thioether linkage
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine kinases , which play a crucial role in the regulation of cell functions such as growth, differentiation, and metabolism.
Mode of Action
Related compounds have been shown to inhibit the activity of tyrosine kinases . This inhibition is often achieved through the formation of numerous hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Compounds that inhibit tyrosine kinases can affect several downstream pathways, including the mapk, pip3k, and stat pathways . These pathways are involved in various cellular processes, including cell growth, differentiation, and survival .
Result of Action
Similar compounds have shown anticancer activity in various cancer cell lines . This is often achieved through the induction of apoptosis, a form of programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyridazinyl-Pyridinyl Intermediate: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.
Thioether Formation: The intermediate is then reacted with a thiol compound under conditions that promote the formation of the thioether linkage.
Esterification: Finally, the benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinyl and pyridinyl rings can be reduced under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazinyl and pyridinyl derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and exhibit diverse pharmacological activities.
Pyridine Derivatives: Pyridine-based compounds are widely studied for their biological activities and are used in various therapeutic applications.
Uniqueness
Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate is unique due to its combination of a benzoate ester, thioether linkage, and pyridazinyl-pyridinyl moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
methyl 4-[(6-pyridin-4-ylpyridazin-3-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-23-18(22)15-4-2-13(3-5-15)12-24-17-7-6-16(20-21-17)14-8-10-19-11-9-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVCBRZMYKCTDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.